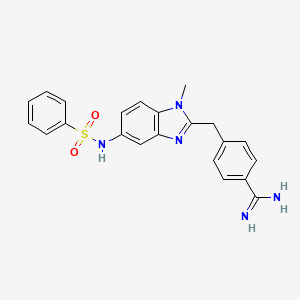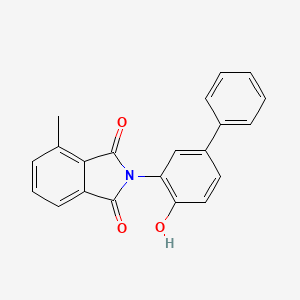![molecular formula C18H16O3 B10757574 (1S)-1,2,3,4-Tetrahydro-benzo[C]phenanthrene-2,3,4-triol](/img/structure/B10757574.png)
(1S)-1,2,3,4-Tetrahydro-benzo[C]phenanthrene-2,3,4-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-1,2,3,4-Tetrahydro-benzo[c]phenanthrene-2,3,4-triol is a small organic molecule belonging to the class of phenanthrols. These compounds contain a phenanthrene or its hydrogenated derivative to which a hydroxyl group is attached. The molecular formula of this compound is C18H16O3, and it has a molecular weight of approximately 280.32 g/mol .
Preparation Methods
The preparation of (1S)-1,2,3,4-Tetrahydro-benzo[c]phenanthrene-2,3,4-triol involves several synthetic routes. One common method includes the hydrogenation of phenanthrene derivatives followed by hydroxylation. The reaction conditions typically involve the use of catalysts such as palladium on carbon (Pd/C) for hydrogenation and reagents like osmium tetroxide (OsO4) for hydroxylation .
Industrial production methods may involve large-scale hydrogenation and hydroxylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced purification techniques, such as column chromatography and recrystallization, is essential to obtain high-purity products .
Chemical Reactions Analysis
(1S)-1,2,3,4-Tetrahydro-benzo[c]phenanthrene-2,3,4-triol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of catalysts like Pd/C to yield fully hydrogenated derivatives.
The major products formed from these reactions include quinones, fully hydrogenated derivatives, and substituted phenanthrene derivatives .
Scientific Research Applications
(1S)-1,2,3,4-Tetrahydro-benzo[c]phenanthrene-2,3,4-triol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anticancer and anti-inflammatory properties.
Industry: It is used in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of (1S)-1,2,3,4-Tetrahydro-benzo[c]phenanthrene-2,3,4-triol involves its interaction with molecular targets such as DNA polymerase beta. This interaction can inhibit the enzyme’s activity, leading to potential therapeutic effects. The compound’s hydroxyl groups play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
(1S)-1,2,3,4-Tetrahydro-benzo[c]phenanthrene-2,3,4-triol is unique due to its specific hydroxylation pattern and hydrogenated phenanthrene core. Similar compounds include:
Phenanthrene: A parent compound with no hydroxyl groups.
1,2,3,4-Tetrahydrophenanthrene: A hydrogenated derivative without hydroxyl groups.
Phenanthrols: Compounds with hydroxyl groups attached to the phenanthrene core.
Properties
Molecular Formula |
C18H16O3 |
|---|---|
Molecular Weight |
280.3 g/mol |
IUPAC Name |
(2R,3R,4R)-1,2,3,4-tetrahydrobenzo[c]phenanthrene-2,3,4-triol |
InChI |
InChI=1S/C18H16O3/c19-15-9-14-13(17(20)18(15)21)8-7-11-6-5-10-3-1-2-4-12(10)16(11)14/h1-8,15,17-21H,9H2/t15-,17-,18-/m1/s1 |
InChI Key |
WCUHTHVUZQCBTI-KBAYOESNSA-N |
Isomeric SMILES |
C1[C@H]([C@H]([C@@H](C2=C1C3=C(C=CC4=CC=CC=C43)C=C2)O)O)O |
Canonical SMILES |
C1C(C(C(C2=C1C3=C(C=CC4=CC=CC=C43)C=C2)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-[(3-Chlorobenzyl)oxy]-2-Oxo-2h-Chromene-4-Carbaldehyde](/img/structure/B10757504.png)
![N-({(3R,4R)-4-[(benzyloxy)methyl]pyrrolidin-3-yl}methyl)-N-(2-methylpropyl)benzenesulfonamide](/img/structure/B10757507.png)


![(2S)-1-{4-[(4-Anilino-5-bromopyrimidin-2-YL)amino]phenoxy}-3-(dimethylamino)propan-2-OL](/img/structure/B10757526.png)

![2-[1-(4-Chloro-phenyl)-ethyl]-4,6-dinitro-phenol](/img/structure/B10757539.png)
methanone](/img/structure/B10757546.png)
![(3-Exo)-3-(10,11-Dihydro-5h-Dibenzo[a,D][7]annulen-5-Yloxy)-8,8-Dimethyl-8-Azoniabicyclo[3.2.1]octane](/img/structure/B10757566.png)
![(R)-(+)9B-(3-Methyl)phenyl-2,3-dihydrothiazolo[2,3-A]isoindol-5(9BH)-one](/img/structure/B10757578.png)
![3-[5-(1h-Imidazol-1-Yl)-7-Methyl-1h-Benzimidazol-2-Yl]-4-[(Pyridin-2-Ylmethyl)amino]pyridin-2(1h)-One](/img/structure/B10757581.png)
![(3aS)-3a-hydroxy-5-methyl-1-phenyl-1,2,3,3a-tetrahydro-4H-pyrrolo[2,3-b]quinolin-4-one](/img/structure/B10757587.png)
